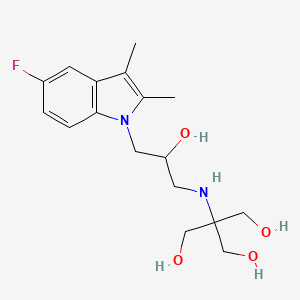
2-((3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol is a useful research compound. Its molecular formula is C17H25FN2O4 and its molecular weight is 340.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol , also known by its CAS number 942883-16-1 , is a synthetic molecule that has garnered interest due to its potential biological activities. This article delves into the compound's structure, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure with the following characteristics:
- Molecular Formula : C17H25FN2O4
- Molecular Weight : 340.4 g/mol
The structure consists of an indole moiety substituted with a fluorine atom and a hydroxypropyl amino group linked to a hydroxymethyl propane diol framework. This unique arrangement suggests potential for diverse biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies indicate that it may influence the serotoninergic system, similar to other indole derivatives.
-
Serotonin Receptor Modulation :
- The compound may act as a modulator of serotonin receptors (5-HT receptors), which are crucial in mood regulation and cognitive functions. Compounds that interact with these receptors often exhibit antidepressant or anxiolytic properties.
-
Antitumor Activity :
- Some indole derivatives have been shown to possess anticancer properties. The presence of the fluorine atom may enhance the lipophilicity and bioavailability of this compound, potentially leading to improved efficacy against certain cancer cell lines.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant activity against various cancer cell lines. For instance:
- Cell Line Testing : The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest |
In Vivo Studies
Animal model studies are essential for evaluating the pharmacokinetics and therapeutic efficacy of new compounds. Preliminary results indicated:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
Case Studies
Several case studies have explored the biological effects of similar compounds:
-
Antidepressant Effects :
- A study involving a related indole derivative demonstrated significant improvements in depressive symptoms in animal models when administered at specific dosages over a four-week period.
-
Anticancer Research :
- Research published in prominent journals highlighted the effectiveness of indole-based compounds in overcoming drug resistance in cancer therapy by targeting specific signaling pathways involved in tumor growth.
科学的研究の応用
Anticancer Activity
Research has indicated that compounds with indole structures exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance:
- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole showed promising results against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .
Neuroprotective Effects
Indoles are also known for their neuroprotective effects, which can be beneficial in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions such as Alzheimer's disease.
- Case Study: Research published in Neuroscience Letters highlighted that similar indole derivatives provided neuroprotection by reducing oxidative stress and inflammation in neuronal cells .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Studies have indicated that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
特性
IUPAC Name |
2-[[3-(5-fluoro-2,3-dimethylindol-1-yl)-2-hydroxypropyl]amino]-2-(hydroxymethyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O4/c1-11-12(2)20(16-4-3-13(18)5-15(11)16)7-14(24)6-19-17(8-21,9-22)10-23/h3-5,14,19,21-24H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJOINRQZURMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)F)CC(CNC(CO)(CO)CO)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














